molecular formula C18H18Cl3N3O B2514551 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide CAS No. 303091-18-1

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide

Cat. No. B2514551
CAS RN: 303091-18-1
M. Wt: 398.71
InChI Key: HJHFWCYIDSZRJE-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide, or PPCA, is a small molecule that has been widely studied due to its interesting and unique biochemical and physiological effects. PPCA is a member of the piperazine family, and it has been used in scientific research to study a variety of topics, including its mechanism of action, biochemical and physiological effects, and potential applications in lab experiments.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives are significant in the rational design of drugs, found in a variety of medications with diverse therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resultant molecules. This broad potential suggests piperazines as a flexible building block in drug discovery, with modifications on the ring impacting pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).

Piperazine-Based Anti-TB Molecules

Piperazine, as a core structure, has been utilized in developing potent molecules against Mycobacterium tuberculosis (MTB), including those effective against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, indicating piperazine's vital role in anti-mycobacterial agents' development (Girase et al., 2020).

Piperazine and Morpholine in Pharmaceutical Applications

Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications. Recent years have seen the development of new methods for synthesizing these derivatives, showcasing their potent pharmacophoric activities. This summary of medicinal chemistry investigations highlights the current trends in synthesis and reveals the significant pharmacophoric activities of piperazine and morpholine analogues (Mohammed et al., 2015).

Piperazine Derivatives for Dopamine D2 Receptor Ligands

Dopamine D2 receptor ligands with pharmacophores including piperazine derivatives have been explored for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The review discusses the structure, function, and pharmacology of novel D2 receptor ligands developed in the last decade, emphasizing the therapeutic potential of these modulators (Jůza et al., 2022).

Environmental Impact of Chlorophenols

Chlorophenols, including 3-chlorophenol and 2,3-dichlorophenol, present moderate toxic effects to mammalian and aquatic life, with their persistence varying based on environmental conditions. This extensive review evaluates the contamination of the aquatic environment by chlorophenols, highlighting their organoleptic effect and emphasizing the need for biodegradation to mitigate environmental impact (Krijgsheld & Gen, 1986).

Future Directions

The future research directions for this compound could include further investigation into its synthesis, structure, reactivity, mechanism of action, and potential applications. There is also a need for more detailed studies on its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3N3O/c19-13-3-1-4-14(11-13)24-9-7-23(8-10-24)12-17(25)22-16-6-2-5-15(20)18(16)21/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHFWCYIDSZRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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